
Tricosa-4,6-diyn-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricosa-4,6-diyn-1-OL: is an organic compound with the molecular formula C23H40O . It is a member of the alkynyl alcohol family, characterized by the presence of two triple bonds and a hydroxyl group. This compound is known for its high reactivity due to the presence of the triple bonds, making it a valuable intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tricosa-4,6-diyn-1-OL can be synthesized through various methods. One common synthetic route involves the reaction of 4-pentyn-1-ol with 1-octadecyne under specific conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The yield of this reaction is approximately 51% .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as flash chromatography is common to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Tricosa-4,6-diyn-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Catalytic hydrogenation using is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted compounds.
Aplicaciones Científicas De Investigación
Tricosa-4,6-diyn-1-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its reactivity and ability to form bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tricosa-4,6-diyn-1-OL involves its high reactivity due to the presence of triple bonds. These bonds can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological targets. The hydroxyl group also plays a role in its reactivity, allowing for hydrogen bonding and other interactions with molecular targets .
Comparación Con Compuestos Similares
- Decene-4,6,8-triyn-1-ol
- Hepta-4,6-diyn-3-ol
- 7-chloro-hepta-4,6-diyn-3-ol
Comparison: Tricosa-4,6-diyn-1-OL is unique due to its longer carbon chain and the presence of two triple bonds, which confer higher reactivity compared to similar compounds. This makes it particularly valuable in synthetic chemistry and industrial applications .
Propiedades
Número CAS |
351331-25-4 |
|---|---|
Fórmula molecular |
C23H40O |
Peso molecular |
332.6 g/mol |
Nombre IUPAC |
tricosa-4,6-diyn-1-ol |
InChI |
InChI=1S/C23H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h24H,2-16,21-23H2,1H3 |
Clave InChI |
KZIUWHVKBMFHHS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC#CC#CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


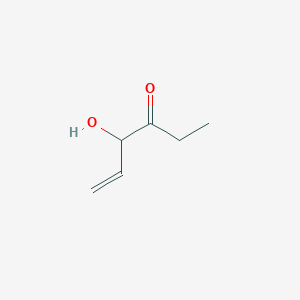
![Benzene, [(2-bromo-2-propenyl)sulfonyl]-](/img/structure/B14257426.png)
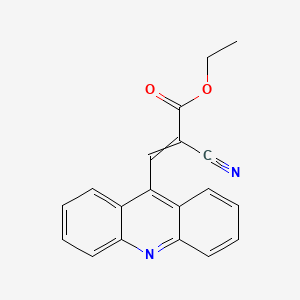
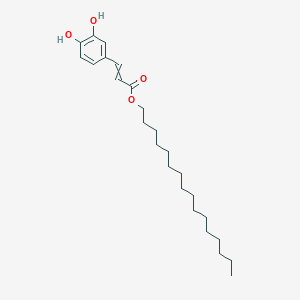
![1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14257440.png)
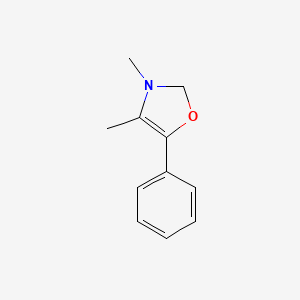
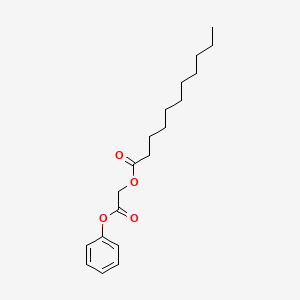
![Benzamide, 5-amino-N-butyl-2-[4-(1-methylethyl)phenoxy]-](/img/structure/B14257449.png)
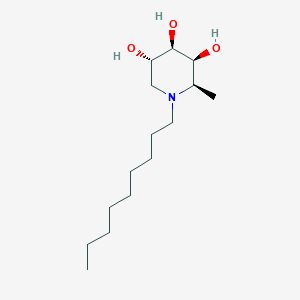
![Acetamide, N-[2-[(2-aminophenyl)ethynyl]phenyl]-2,2,2-trifluoro-](/img/structure/B14257459.png)
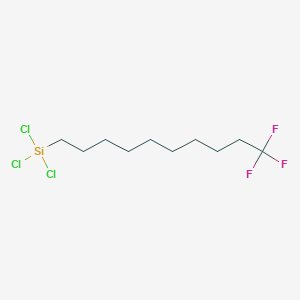
![2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14257465.png)
![2-methoxy-N-[(3S)-nonan-3-yl]aniline](/img/structure/B14257468.png)
![4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14257474.png)
